This compound is synthesized for various applications in chemical research and pharmaceuticals. Its structure includes a bromophenyl group attached to an amino group, which is further connected to a benzoic acid moiety. The presence of the bromine atom enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry.
The synthesis of 2-((3-Bromophenyl)amino)benzoic acid typically involves the reaction of 3-bromoaniline with benzoic acid derivatives. A common method includes:
The molecular structure of 2-((3-Bromophenyl)amino)benzoic acid features:
2-((3-Bromophenyl)amino)benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-((3-Bromophenyl)amino)benzoic acid primarily relates to its interactions within biological systems:
Studies show that compounds with similar structures exhibit significant biological activity due to their ability to mimic natural substrates or interfere with enzyme functions.
The physical and chemical properties of 2-((3-Bromophenyl)amino)benzoic acid include:
The applications of 2-((3-Bromophenyl)amino)benzoic acid span various fields:
2-((3-Bromophenyl)amino)benzoic acid is a halogenated aromatic compound featuring a benzoic acid core linked to a 3-bromoaniline moiety via a secondary amine bridge. Its systematic IUPAC name is 2-[(3-bromophenyl)amino]benzoic acid, with alternative designations including 3-bromo-N-(2-carboxyphenyl)aniline and 2-(3-bromoanilino)benzoic acid. The compound’s molecular formula is C₁₃H₁₀BrNO₂, yielding a molecular weight of 292.13 g/mol [1] [4]. Key identifiers include:
Table 1: Chemical Identifiers of 2-((3-Bromophenyl)amino)benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 13278-39-2 |
MDL Number | MFCD07783668 |
SMILES | O=C(O)C1=CC=CC=C1NC2=CC=CC(Br)=C2 |
InChIKey | HTLNYQLRYTYDDJ-UHFFFAOYSA-N |
Canonical SMILES | OC(=O)C1=CC=CC=C1NC2=CC=C(Br)C=C2 |
The crystal structure comprises a planar benzoic acid unit connected to a brominated phenyl ring, where the bromine atom at the meta-position influences electronic distribution and steric interactions. The carboxylic acid group enables salt formation or esterification, while the secondary amine participates in hydrogen bonding [1] [8].
The compound’s synthesis historically relied on Ullmann-type condensation between 2-aminobenzoic acid (anthranilic acid) and 1-bromo-3-iodobenzene under copper catalysis. Early methods required harsh conditions (high temperatures, stoichiometric copper) and yielded mixtures of isomers, complicating purification [6]. Modern advances employ Buchwald-Hartwig amination, utilizing palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands like (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine. This method achieves higher regioselectivity and milder reaction profiles (60–85°C), as illustrated below:
Table 2: Evolution of Synthetic Approaches
Era | Method | Conditions | Yield | Limitations |
---|---|---|---|---|
Early 20th C | Copper-mediated Ullmann | 180–220°C, stoichiometric Cu, solvent-free | 30–50% | Isomer formation, decomposition |
21st C | Pd-catalyzed Buchwald-Hartwig | 60–85°C, Pd(dppf)Cl₂, base, toluene/DMF | 70–88% | Catalyst cost, oxygen sensitivity |
Alternative routes involve nucleophilic substitution of activated aryl halides with anthranilic acid derivatives, though these are less common due to competing decarboxylation [7] [9]. The shift toward catalytic methodologies reflects broader trends in sustainable amination chemistry, enhancing access to this scaffold for drug discovery.
This compound serves as a versatile precursor in pharmaceutical design, leveraging three modifiable sites: the carboxylic acid (e.g., amidation), aromatic bromine (e.g., cross-coupling), and the aniline nitrogen (e.g., alkylation). Key applications include:
Anticancer Agent Development: As a structural motif in cytotoxic hybrids, it enhances activity against drug-resistant cancers. Derivatives like 2-amino-1,4-naphthoquinone-benzamides exhibit sub-micromolar IC₅₀ values against breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer lines. Compound 5e (incorporating this scaffold) showed 78.8-fold greater potency than cisplatin against MDA-MB-231 cells (IC₅₀ = 0.4 µM) by inducing apoptosis and G2/M arrest [2] [9].
Kinase Inhibition: The benzoic acid unit anchors ATP-competitive inhibitors targeting Aurora kinases and Casein Kinase 2 (CSNK2A). In pyrazine-based inhibitors, analogues with meta-substituted benzoic acids improve target engagement (IC₅₀ = 12–90 nM) for oncology and antiviral applications [7] [9].
Antimicrobial Scaffolds: Conversion to sulfonamides or thiourea derivatives yields lipoxygenase inhibitors and antibacterial leads. For example, N-alkylated sulfonamides derived from p-aminobenzoic acid (structural analogs) show IC₅₀ values of 10–42 µM against soybean 15-lipoxygenase [3] [6].
Table 3: Biomedical Applications of Key Derivatives
Derivative Class | Biological Target | Potency (IC₅₀/EC₅₀) | Mechanism |
---|---|---|---|
2-Amino-1,4-naphthoquinone | MDA-MB-231 breast cancer | 0.4 µM (5e) | Apoptosis induction, sub-G₁ arrest |
Pyrazine-benzoic acid | CSNK2A | 12 nM (NanoBRET assay) | ATP-competitive inhibition |
Sulfonamide-linked | Lipoxygenase | 15.2 µM (4m) | Substrate competitive binding |
The bromine atom further enables diversification via Suzuki coupling or amination, facilitating structure-activity relationship (SAR) exploration. This adaptability positions 2-((3-bromophenyl)amino)benzoic acid as a critical building block in developing targeted therapies for oncology, inflammation, and infectious diseases [6] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: